An In-depth Technical Guide to Methyl 4-fluoro-3-formylbenzoate
An In-depth Technical Guide to Methyl 4-fluoro-3-formylbenzoate
Introduction
Methyl 4-fluoro-3-formylbenzoate is a trifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates a methyl ester, an aldehyde, and a fluorine atom on a benzene ring, makes it a highly versatile synthetic building block. The strategic placement of these functional groups—an electron-withdrawing aldehyde and ester ortho and para to a halogen—provides a unique electronic profile that can be exploited for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.
Physicochemical and Computational Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. These parameters influence its solubility, reactivity, and potential pharmacokinetic behavior in drug discovery contexts.
Chemical Identity and Physical Characteristics
The core identifiers and observed physical properties of Methyl 4-fluoro-3-formylbenzoate are summarized below. The melting point indicates it is a solid at room temperature, simplifying handling and weighing for experimental procedures.
| Property | Value | Source(s) |
| CAS Number | 1093865-65-6 | [1][2] |
| Molecular Formula | C₉H₇FO₃ | [1][3] |
| Molecular Weight | 182.15 g/mol | [1] |
| IUPAC Name | methyl 4-fluoro-3-formylbenzoate | N/A |
| Synonyms | 4-Fluoro-3-formylbenzoic Acid Methyl Ester, Benzoic acid, 4-fluoro-3-formyl-, methyl ester | [1][2] |
| Appearance | White to Yellow powder/crystal | [2] |
| Melting Point | 68.0 to 72.0 °C | [2] |
| Purity | >97.0% (GC) | [2] |
Structural Representation
The arrangement of the functional groups on the benzene ring is key to the molecule's reactivity.
Caption: 2D Structure of Methyl 4-fluoro-3-formylbenzoate.
Computational Data
Computational descriptors are vital in modern drug discovery for predicting a molecule's behavior in silico. The Topological Polar Surface Area (TPSA) is an indicator of a drug's bioavailability, while LogP predicts its distribution in a biological system.
| Descriptor | Value | Source(s) |
| TPSA | 43.37 Ų | [1] |
| LogP | 1.4248 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
These values suggest the molecule has good potential for oral bioavailability and membrane permeability, making it an attractive scaffold for drug design.
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. The aromatic protons will exhibit complex splitting patterns (doublet of doublets) due to coupling with each other and with the fluorine atom. The aldehyde proton (CHO) should appear as a singlet far downfield (around 10 ppm), while the methyl ester protons (OCH₃) will be a sharp singlet around 3.9 ppm.
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¹³C NMR: The carbon NMR will show nine distinct signals. The carbonyl carbons of the aldehyde and ester will be the most downfield (typically >160 ppm). The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the fluorine showing a large C-F coupling constant.
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IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups. A sharp peak around 1720-1730 cm⁻¹ is expected for the ester C=O stretch, and another strong peak around 1700-1710 cm⁻¹ for the aldehyde C=O stretch. A C-H stretch for the aldehyde will be visible near 2850 and 2750 cm⁻¹. The C-F bond will show a strong absorption in the 1250-1000 cm⁻¹ region.
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Mass Spectrometry: The monoisotopic mass is 182.03792 Da. [3]Electron ionization mass spectrometry (EI-MS) would likely show a strong molecular ion peak (M⁺) at m/z 182. Key fragmentation pathways would involve the loss of the methoxy group (-OCH₃, M-31) or the formyl group (-CHO, M-29).
Synthesis and Reactivity
The utility of Methyl 4-fluoro-3-formylbenzoate stems from its accessibility via synthesis and the versatile reactivity of its functional groups.
Representative Synthesis
While specific preparations for this isomer are proprietary or embedded in patents, a general and robust method for creating such molecules is the esterification of the corresponding carboxylic acid. The following protocol, described for the isomeric Methyl 3-fluoro-4-formylbenzoate, illustrates the fundamental chemistry involved. This method involves the deprotonation of the carboxylic acid followed by nucleophilic attack on an alkyl halide.
Protocol: Synthesis of Methyl 3-fluoro-4-formylbenzoate [4]
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Step 1: Deprotonation. 3-Fluoro-4-formylbenzoic acid (1.0 eq) is dissolved in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).
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Step 2: Base Addition. Sodium hydride (NaH, 60% dispersion in oil, ~1.1-1.2 eq) is added portion-wise to the solution under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for approximately 30 minutes to allow for complete formation of the carboxylate salt. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the carboxylic acid, activating it for the subsequent reaction.
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Step 3: Alkylation. Iodomethane (CH₃I, ~1.1-1.2 eq) is added to the reaction mixture. The reaction is stirred at room temperature for approximately 15 hours. Causality: Iodomethane is an excellent electrophile for Sₙ2 reactions. The carboxylate anion acts as the nucleophile, displacing the iodide ion to form the methyl ester.
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Step 4: Workup and Purification. Upon completion, the reaction is quenched by pouring it into a dilute acid solution (e.g., 1N HCl). The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. [4]The product can be further purified by column chromatography or recrystallization if necessary.
Caption: General workflow for the esterification synthesis.
Chemical Reactivity
The molecule's reactivity is governed by its three functional groups, allowing for selective transformations.
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Aldehyde Group: This is the most reactive site for many transformations. It can be:
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Oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent.
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Reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), which will not affect the ester.
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Used in reductive amination to form secondary or tertiary amines.
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Act as an electrophile in condensation reactions such as the Wittig, Knoevenagel, or aldol reactions to form C-C bonds.
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Methyl Ester Group: The ester is less reactive than the aldehyde. It can be:
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Hydrolyzed back to the carboxylic acid under acidic or basic conditions.
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Reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the aldehyde.
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Undergo transesterification with other alcohols under catalytic conditions.
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Aromatic Ring: The fluorine atom and the two electron-withdrawing groups (aldehyde and ester) deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SₙAr) , particularly at the fluorine-bearing carbon. This allows for the introduction of nucleophiles like amines, alkoxides, or thiols, displacing the fluoride ion.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 4-Fluoro-3-formylbenzoate | 1093865-65-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. PubChemLite - Methyl 4-fluoro-3-formylbenzoate (C9H7FO3) [pubchemlite.lcsb.uni.lu]
- 4. Methyl 3-fluoro-4-forMylbenzoate CAS#: 74733-25-8 [amp.chemicalbook.com]
(Note: An illustrative image would be placed here in a final document. For this text-based generation, the reaction is: Methyl 4-fluorobenzoate reacts with LDA in THF at -78°C, followed by DMF, to yield Methyl 3-formyl-4-fluorobenzoate after workup.)